molecular formula C16H20N2O B119057 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one CAS No. 153139-56-1

3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one

Cat. No. B119057
M. Wt: 256.34 g/mol
InChI Key: BSGMMRNLRWFVHL-UHFFFAOYSA-N
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Description

Dimethylaminopropylamine is a colorless liquid that is widely used to functionalize various pharmacologically active medicinally important compounds . It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with different functional groups . For example, Dimethylaminopropylamine is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields Dimethylaminopropylamine .


Molecular Structure Analysis

The molecular structure of similar compounds like Dimethylaminopropylamine has been studied using various spectroscopic techniques such as FTIR, NMR and single crystal X-ray diffraction study . The structure was solved by direct methods exerting SHELXT-2018/2 and refined on F2 through full-matrix least-squares procedure for all data exerting SHELXL-2018/3 .


Chemical Reactions Analysis

The reactions of similar compounds with different functional groups are categorized in four classes (methylene, methyl, amino, other groups) and the reactions of obtained enamine and dimethylamino imine compounds are investigated in detail such as nucleophilic addition, intramolecular cyclization or condensation reactions .


Physical And Chemical Properties Analysis

Dimethylaminopropylamine is a colorless liquid with a molecular weight of 102.18 g/mol . It has a density of 812 mg mL−1 and a boiling point of 132.1 °C .

Scientific Research Applications

Chemical Synthesis and Biological Activity The compound 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, and its derivatives have been actively researched in the field of chemical synthesis. One study focused on synthesizing analogs of Ondansetron, which is a 5-HT3 receptor antagonist used for anti-emesis after chemotherapy, radiotherapy, and operations. The synthesized compounds showed promising antiemetic activity, comparable to the control drug Ondansetron (Xu et al., 2009).

Photophysics and Fluorophore Development In the realm of photophysics, derivatives of 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one have been synthesized and studied for their solvent polarity sensitivity and intermolecular hydrogen bonding capacity. These compounds, notably DMTCO and MDDCO, exhibit notable shifts in their fluorescence spectra based on the solvent environment, indicating their potential utility in sensing applications (Ghosh et al., 2013).

Molecular Docking and Bioassay Studies Another research focused on synthesizing and characterizing a molecule, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, to investigate its potential as a cyclooxygenase-2 inhibitor. Although the compound did not show significant inhibition potency, its synthesis and structural elucidation contribute to the broader understanding of molecular interactions and structure-activity relationships (Al-Hourani et al., 2016).

Green Synthetic Technology The compound also finds importance in green chemistry, where a novel synthetic technology was employed to produce N-Methy-1,2,3,4-Tetrahydrocarbazole-4-one, demonstrating an environmentally friendly approach with a high yield, contributing to sustainable chemical synthesis practices (Wei-min, 2012).

Safety And Hazards

Dimethylaminopropylamine is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is harmful if swallowed or if inhaled .

Future Directions

Future directions for similar compounds like Dimethylaminopropylamine could involve their use as building blocks in heterocyclic synthesis . The rational selection of suitable Cu complexing ligands is discussed in regards to specific side reactions in each technique (i.e., complex dissociation, acid evolution, and reducing agent complexation) .

properties

IUPAC Name

3-[(dimethylamino)methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-17(2)10-11-8-9-14-15(16(11)19)12-6-4-5-7-13(12)18(14)3/h4-7,11H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGMMRNLRWFVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927762
Record name 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one

CAS RN

153139-56-1, 132659-89-3
Record name 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153139561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3((DIMETHYLAMINO)METHYL)-1,2,3,9-TETRAHYDRO-9-METHYL-4H-CARBAZOL-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21E15FJP4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Kristiana, A Saefumillah, E Budianto - AIP Conference Proceedings, 2020 - pubs.aip.org
Drug safety does not only depend on the active ingredient of the drug itself but also depends on the contamination contained in it. 1, 2, 3, 9-Tetrahydro-9-methyl-3-methylene-4H-…
Number of citations: 1 pubs.aip.org
NF Altannak - Int J Pharm Pharm Sci, 2015 - researchgate.net
Objectives: To compare the compatibility and chemical stability of ondansetron hydrochloride/naloxone hydrochloride and metoclopramide hydrochloride/naloxone hydrochloride …
Number of citations: 3 www.researchgate.net

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